molecular formula C15H16F2N8O2 B4361845 4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4361845
M. Wt: 378.34 g/mol
InChI Key: MPBXZVWWRQRVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, including the formation of pyrazole rings and the introduction of difluoromethyl groups. The synthetic route typically starts with the preparation of the pyrazole intermediates, followed by the coupling of these intermediates under specific reaction conditions to form the final compound. Common reagents used in these reactions include various pyrazole derivatives, difluoromethylating agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions may result in the formation of new pyrazole compounds with different functional groups.

Scientific Research Applications

4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar structures, such as isoxazole derivatives, share some chemical properties and biological activities.

    Pyrazole derivatives: Other pyrazole derivatives may have similar reactivity and applications in scientific research.

Uniqueness

4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-N-(1,5-dimethylpyrazol-4-yl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N8O2/c1-8-10(6-18-23(8)2)20-14(27)12-11(7-19-24(12)3)21-13(26)9-4-5-25(22-9)15(16)17/h4-7,15H,1-3H3,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBXZVWWRQRVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=C(C=NN2C)NC(=O)C3=NN(C=C3)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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